molecular formula C10H12F3NO B13552168 (r)-3-(4-Trifluoromethylphenyl)-beta-alaninol

(r)-3-(4-Trifluoromethylphenyl)-beta-alaninol

Cat. No.: B13552168
M. Wt: 219.20 g/mol
InChI Key: MPKKRINVDNIFBP-SECBINFHSA-N
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Description

®-3-(4-Trifluoromethylphenyl)-beta-alaninol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a beta-alaninol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-3-(4-Trifluoromethylphenyl)-beta-alaninol may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and maximize yield. The use of biocatalysts and recombinant whole-cell-mediated reduction has also been explored for the efficient preparation of optically pure compounds .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Trifluoromethylphenyl)-beta-alaninol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the beta-alaninol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Trifluoromethylphenyl)-beta-alaninol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and the development of new biochemical assays.

Medicine

In medicine, ®-3-(4-Trifluoromethylphenyl)-beta-alaninol is explored for its potential therapeutic applications. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides, insecticides, and other agricultural products .

Mechanism of Action

The mechanism of action of ®-3-(4-Trifluoromethylphenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The beta-alaninol moiety may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Trifluoromethylphenyl)-beta-alaninol is unique due to its chiral nature and the presence of both the trifluoromethyl group and beta-alaninol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2/t9-/m1/s1

InChI Key

MPKKRINVDNIFBP-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)C(F)(F)F

Origin of Product

United States

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